molecular formula C21H18N6O4S2 B2794392 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-41-6

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B2794392
CAS RN: 872597-41-6
M. Wt: 482.53
InChI Key: GKAIHKWKLPPDOS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amine group (-NH2), a thioether group (-S-), a carbonyl group (C=O), a pyrimidine ring, and a methoxy group (-OCH3). These groups are common in many biologically active compounds and can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amine group can act as a base or a nucleophile, the carbonyl group can undergo addition reactions, and the thioether group can participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound could potentially inhibit the growth of Mycobacterium tuberculosis. Recent synthetic developments have shown that new benzothiazole-based compounds exhibit better inhibition potency against M. tuberculosis when compared to standard reference drugs . The compound’s structure allows for various synthetic pathways, which could be advantageous in developing new anti-tubercular agents with enhanced activity.

Anti-Inflammatory Properties

The benzothiazole moiety is known to possess anti-inflammatory properties. Novel derivatives of benzothiazole have been synthesized and evaluated for their effectiveness in inhibiting inflammatory responses . The compound could be explored for its potential COX-1 and COX-2 inhibitory activities, which are crucial in the management of inflammation. Molecular docking studies could further elucidate the compound’s binding affinity to inflammatory proteins.

Antitumor Activity

Compounds bearing the benzothiazole structure have been associated with antitumor activities. The presence of the 4-aminophenyl group in the compound’s structure suggests its potential application in cancer research. It could be involved in controlling cellular pathways and selectively targeting cancer cells for therapeutic purposes .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial properties, which could be beneficial in the development of new antibiotics. The compound’s ability to interact with bacterial cell components and inhibit their growth makes it a candidate for further research in antimicrobial drug development .

Schistosomicidal Activity

Some benzothiazole compounds have shown activity against schistosomes, parasites responsible for schistosomiasis. The compound could be investigated for its potential use in treating this disease, which affects millions of people worldwide .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been explored in various studies. The compound could be studied for its ability to protect nerve cells from damage or degeneration, which is significant in the treatment of neurodegenerative diseases .

Diuretic Effects

Benzothiazole compounds have also been reported to have diuretic effects. This suggests that the compound could be used to promote the excretion of urine, which is beneficial in conditions like hypertension and edema .

Antipsychotic and Anticonvulsant Properties

The structural features of the compound indicate its potential application in the development of antipsychotic and anticonvulsant drugs. These properties are essential in the treatment of psychiatric disorders and seizure conditions .

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to a reduction in these symptoms.

Pharmacokinetics

The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans or the environment .

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-methoxy-N'-phenyl-1,2-dihydro-1,3,4-oxadiazole-5-carbohydrazide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((2-(thiazol-2-ylamino)-2-oxoethyl)thio)acetohydrazide. The final compound is obtained by reacting this intermediate with 5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of triethylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoic acid", "4-nitrophenylhydrazine", "thioacetic acid", "5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "triethylamine", "acetic anhydride" ], "Reaction": [ "4-methoxybenzoic acid is reacted with 4-nitrophenylhydrazine in the presence of acetic anhydride to form 4-methoxy-N'-phenyl-1,2-dihydro-1,3,4-oxadiazole-5-carbohydrazide.", "The intermediate is then reacted with thioacetic acid in the presence of triethylamine to form N-(4-methoxyphenyl)-2-((2-(thiazol-2-ylamino)-2-oxoethyl)thio)acetohydrazide.", "Finally, the intermediate is reacted with 5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of triethylamine and acetic anhydride to form the final compound, N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide." ] }

CAS RN

872597-41-6

Product Name

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Molecular Formula

C21H18N6O4S2

Molecular Weight

482.53

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H18N6O4S2/c1-31-12-8-6-11(7-9-12)18(29)25-16-17(22)26-20(27-19(16)30)32-10-15(28)24-21-23-13-4-2-3-5-14(13)33-21/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30)

InChI Key

GKAIHKWKLPPDOS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N

solubility

not available

Origin of Product

United States

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